4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Description
Structural Characterization of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Molecular Architecture and Bonding Patterns
The fundamental molecular architecture of this compound is characterized by the strategic integration of two nitrogen heterocycles, resulting in a compact yet functionally diverse molecular framework. The compound exhibits a planar pyrimidine ring system with two endocyclic nitrogen atoms positioned at the 1 and 3 positions, which serves as the central structural motif. This pyrimidine core is further elaborated through the attachment of a five-membered pyrrolidine ring at position 4 via a nitrogen-carbon bond, creating a tertiary amine linkage that significantly influences the overall molecular geometry and electronic properties.
The bonding patterns within this molecular system demonstrate sophisticated electronic interactions between the aromatic pyrimidine ring and the saturated pyrrolidine moiety. The primary amine group at position 5 introduces additional hydrogen bonding capabilities, while the pyrrolidine nitrogen participates in conjugation with the pyrimidine ring system. The Simplified Molecular Input Line Entry System notation for this compound is represented as NC1=CN=CN=C1N2CCCC2, which clearly delineates the connectivity between the pyrrolidine and pyrimidine rings.
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄ |
| Molecular Weight | 164.21 g/mol |
| Chemical Abstracts Service Number | 1394042-92-2 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Canonical Simplified Molecular Input Line Entry System | C1CCN(C1)C2=NC=NC=C2N |
Pyrrolidine-Pyrimidine Hybridization Analysis
The hybridization analysis of this compound reveals complex orbital interactions that govern the molecular stability and reactivity patterns. The pyrimidine ring adopts a planar configuration with sp² hybridization at all carbon and nitrogen centers, facilitating extensive π-electron delocalization throughout the aromatic system. The nitrogen atom at position 4, which serves as the connection point to the pyrrolidine ring, maintains its sp² character while participating in both the aromatic π-system and the formation of the exocyclic nitrogen-carbon bond.
The pyrrolidine moiety exhibits characteristic sp³ hybridization at all carbon centers, with the nitrogen atom demonstrating a unique hybridization state that balances its lone pair donation to the pyrimidine ring with its tetrahedral geometry within the five-membered ring. This hybridization arrangement creates a molecular system where electron density can be effectively distributed between the aromatic and aliphatic portions of the molecule, influencing both chemical reactivity and physical properties.
The presence of multiple nitrogen atoms with different hybridization states creates distinct electronic environments that can be distinguished through advanced spectroscopic techniques. The pyrrolidine nitrogen functions as an electron-donating group, enhancing the electron density of the pyrimidine ring and potentially influencing the nucleophilic character of the primary amine at position 5. This electronic interplay between different hybridization states contributes to the unique chemical behavior of this compound class.
Tautomeric Equilibrium Studies
Tautomeric equilibrium considerations for this compound involve potential proton migration processes that could alter the fundamental electronic structure and molecular properties. While the primary structure features a stable amino group at position 5, the potential for tautomeric interconversion exists through proton transfer mechanisms involving the nitrogen atoms within the pyrimidine ring system. The stability of different tautomeric forms is influenced by factors including hydrogen bonding patterns, aromatic stabilization, and steric interactions between the pyrrolidine and pyrimidine moieties.
The amino-imino tautomerism represents the most significant potential tautomeric process for this compound, where the primary amine at position 5 could theoretically undergo proton transfer to form an imino tautomer. However, the presence of the electron-donating pyrrolidine group at position 4 stabilizes the amino form by increasing electron density on the pyrimidine ring, making the amino tautomer energetically favored under most conditions. This stabilization effect is consistent with observations in related pyrimidine derivatives where electron-donating substituents promote the retention of amino functionality.
Solvent effects play a crucial role in tautomeric equilibrium studies, as hydrogen bonding interactions with protic solvents can shift the equilibrium position between different tautomeric forms. The multiple nitrogen atoms present in this compound provide numerous sites for solvent interaction, creating a complex equilibrium system that requires detailed analysis under various conditions to fully characterize the predominant molecular forms.
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that reflect the distinct chemical environments of the pyrrolidine and pyrimidine components. The pyrrolidine ring protons typically appear as complex multiplets in the aliphatic region, with the methylene groups adjacent to the nitrogen showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom.
The pyrimidine ring protons demonstrate distinctive chemical shift patterns that are influenced by the electronic effects of both the pyrrolidine substituent and the amino group. The proton at position 2 of the pyrimidine ring typically appears as a singlet in the aromatic region, while the proton at position 6 exhibits similar characteristics but with subtle differences in chemical shift due to the different substitution pattern. The primary amine protons at position 5 appear as a broad signal that may be subject to exchange phenomena depending on the solvent system employed.
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges for this compound
| Proton Environment | Chemical Shift Range (parts per million) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ (α to nitrogen) | 3.30-3.80 | Multiplet |
| Pyrrolidine CH₂ (β to nitrogen) | 1.80-2.00 | Multiplet |
| Pyrimidine aromatic protons | 7.80-8.20 | Singlet |
| Primary amine protons | 5.00-7.00 | Broad singlet |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecular framework, with the pyrimidine carbons appearing in the aromatic region and exhibiting characteristic patterns based on their substitution and electronic environment. The pyrrolidine carbons appear in the aliphatic region with chemical shifts that reflect their proximity to the nitrogen atom and their position within the five-membered ring system.
Infrared Vibrational Mode Assignments
Infrared spectroscopy of this compound provides valuable information regarding the vibrational modes associated with the various functional groups within the molecule. The primary amine group at position 5 exhibits characteristic stretching vibrations that appear as multiple bands in the 3200-3500 wavenumber region, reflecting both symmetric and antisymmetric nitrogen-hydrogen stretching modes. These bands are typically observed as sharp, well-defined peaks that can be distinguished from broader amine absorption patterns.
The pyrrolidine ring contributes characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with various bending and ring deformation modes at lower frequencies. The pyrimidine ring system exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, with specific patterns that reflect the heterocyclic nature of the ring system and the influence of the substituent groups.
The nitrogen-carbon stretching vibration associated with the pyrrolidine-pyrimidine linkage appears in the 1100-1300 wavenumber region and provides direct evidence for the structural connectivity between the two heterocyclic components. Ring breathing modes and out-of-plane deformation vibrations contribute additional spectroscopic signatures that can be used for structural confirmation and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide insight into the molecular stability and decomposition pathways under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of the compound, and serves as the base peak for structural identification purposes. The fragmentation behavior is influenced by the relative stability of the pyrrolidine and pyrimidine ring systems under electron impact conditions.
Primary fragmentation pathways involve the cleavage of the nitrogen-carbon bond connecting the pyrrolidine and pyrimidine rings, resulting in the formation of characteristic fragment ions. The loss of the pyrrolidine moiety (molecular weight 70) produces a fragment ion at mass-to-charge ratio 94, which corresponds to the aminopyrimidine portion of the molecule. This fragmentation pattern is consistent with the relatively weak nature of the tertiary amine bond compared to the aromatic carbon-carbon and carbon-nitrogen bonds within the pyrimidine ring system.
Secondary fragmentation processes involve the further decomposition of the primary fragment ions, with the aminopyrimidine fragment potentially losing ammonia to produce an ion at mass-to-charge ratio 77. The pyrrolidine fragment may undergo ring opening and subsequent hydrogen rearrangements, producing smaller fragment ions that contribute to the overall mass spectral pattern. These fragmentation pathways provide valuable structural information and can be used for compound identification and purity analysis in analytical applications.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound at the molecular level. These computational studies reveal the preferred conformational arrangements of the pyrrolidine ring relative to the pyrimidine plane, considering factors such as steric interactions, electronic stabilization, and intramolecular hydrogen bonding possibilities. The calculations indicate that the pyrrolidine ring adopts a preferred orientation that minimizes steric clashes while maintaining optimal orbital overlap with the pyrimidine π-system.
The electron density distribution calculations demonstrate the charge distribution patterns throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The primary amine group at position 5 exhibits significant electron density, consistent with its expected nucleophilic character, while the pyrrolidine nitrogen shows partial positive character due to its electron donation to the pyrimidine ring system.
Frontier molecular orbital analysis reveals the spatial distribution and energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital, providing insights into the electronic transitions and potential reactivity patterns. The calculations indicate that the highest occupied molecular orbital is primarily localized on the amino group and pyrimidine ring, while the lowest unoccupied molecular orbital shows significant contribution from the pyrimidine π* system, suggesting potential sites for electrophilic attack and electronic excitation processes.
Molecular Orbital Configuration Analysis
Molecular orbital configuration analysis of this compound provides detailed information about the electronic structure and bonding characteristics within the heterocyclic framework. The analysis reveals the participation of various atomic orbitals in the formation of molecular orbitals, with particular emphasis on the nitrogen lone pairs and their contribution to the overall electronic structure. The pyrrolidine nitrogen lone pair participates in conjugation with the pyrimidine π-system, creating an extended molecular orbital that spans both heterocyclic components.
The pyrimidine ring molecular orbitals demonstrate characteristic patterns associated with six-membered heterocyclic aromatic systems, with the presence of nitrogen atoms creating localized perturbations in the orbital energy levels and spatial distributions. The amino group at position 5 contributes both σ and π-type orbitals to the overall molecular orbital manifold, with the nitrogen lone pair serving as a potential hydrogen bond donor and nucleophilic center.
Table 3: Calculated Molecular Orbital Energy Levels and Characteristics
| Molecular Orbital Type | Approximate Energy (electron volts) | Primary Atomic Contributions | Character |
|---|---|---|---|
| Highest Occupied Molecular Orbital | −6.8 to −7.2 | Amino nitrogen, pyrimidine π | Bonding |
| Highest Occupied Molecular Orbital−1 | −8.1 to −8.5 | Pyrrolidine nitrogen, pyrimidine | Bonding |
| Lowest Unoccupied Molecular Orbital | −1.2 to −1.8 | Pyrimidine π* | Antibonding |
| Lowest Unoccupied Molecular Orbital+1 | −0.8 to −1.2 | Extended π* system | Antibonding |
The molecular orbital configuration analysis also reveals the influence of the pyrrolidine substituent on the electronic properties of the pyrimidine ring, demonstrating how the electron-donating character of the pyrrolidine nitrogen affects the orbital energies and spatial distributions throughout the molecule. This electronic perturbation has significant implications for the chemical reactivity and physical properties of the compound, influencing factors such as basicity, nucleophilicity, and potential for hydrogen bonding interactions with other molecular species.
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGJJKFMXRJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286672 | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-92-2 | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Pyrimidine Precursors
A common and effective strategy for synthesizing 4-(Pyrrolidin-1-yl)pyrimidin-5-amine involves nucleophilic aromatic substitution (S_NAr) reactions starting from halogenated pyrimidine precursors, such as 2,4-dichloropyrimidine or 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
Reaction Conditions: The pyrrolidine nucleophile displaces a halogen atom (usually chlorine) on the pyrimidine ring under mild to moderate conditions. For aliphatic amines like pyrrolidine, reactions proceed smoothly at room temperature in polar aprotic solvents such as acetonitrile or DMF. Aromatic amines require elevated temperatures (up to 100 °C) and solvents like DMSO for efficient substitution.
Yields and Selectivity: The substitution typically shows selectivity for the 4-position halogen, allowing for subsequent functionalization at other positions. Yields range from moderate to high (40–70%) depending on reaction conditions and the nature of substituents.
Example: Preparation of 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine intermediates was achieved by controlled addition of reagents at 80 °C, yielding 43% of the monosubstituted product, which then underwent further substitution with pyrrolidine to form the target compound.
Condensation Reactions Using Guanidine Hydrochloride and Chalcones
Another synthetic route involves the condensation of chalcones with guanidine hydrochloride to form pyrimidine rings substituted with pyrrolidin-1-yl groups.
Procedure: Chalcones bearing aryl substituents react with guanidine hydrochloride in the presence of alcoholic KOH under reflux conditions (typically 7 hours). This leads to the formation of 4-(aryl)-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives, which are structurally related to this compound.
Reaction Monitoring: TLC is used to monitor reaction progress, with hexane:ethyl acetate (80:20) as the mobile phase.
Yields: The yields for these condensation reactions range from 40% to 70%, depending on the substituents on the chalcone and reaction conditions.
| Compound | Substituent (Ar) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | H | 49 | 141–143 |
| 4b | Br | 45 | 145–147 |
| 4c | Cl | 45 | 155–157 |
| 4d | CH3, Cl | 46 | 160–162 |
| 4e | Cl, Cl | 50 | 168–170 |
(Data adapted from Der Pharma Chemica)
Stepwise Functionalization via Halogenated Intermediates
The synthesis can also be approached via multi-step functionalization of halogenated pyrimidines:
Step 1: Introduction of pyrrolidine via substitution of chlorine at the 4-position of 2,4-dichloropyrimidine or 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
Step 2: Subsequent substitution or amination at the 5-position to introduce the amino group, often using ammonia or amine sources under reflux.
Example: 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine was synthesized by stirring the reaction mixture overnight at room temperature in acetonitrile, followed by isolation and purification.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the pyrrolidine moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-(Pyrrolidin-1-yl)pyrimidin-5-amine has been investigated for its potential as an anticancer agent. It serves as a building block in the synthesis of more complex compounds targeting various cancer pathways. For instance, derivatives of this compound have shown activity against cancer cell lines, including MCF7, which is a model for breast cancer . The structural modifications of this compound have been linked to enhanced potency and selectivity against specific tumor types.
Janus Kinase Inhibition
This compound is structurally related to other pyrimidine derivatives that inhibit Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating conditions like myelofibrosis and other hematological malignancies. The ability of pyrimidine derivatives to modulate JAK activity highlights their potential therapeutic role in managing these diseases .
Antimicrobial Properties
Recent studies have indicated that this compound and its analogs exhibit antimicrobial properties against various pathogens. Research focused on the structure–activity relationship (SAR) of these compounds has revealed that modifications to the pyrimidine ring can enhance their efficacy against drug-resistant strains, including those classified under the ESKAPE pathogens .
Neuropharmacological Applications
Adenosine A2A Receptor Antagonism
The compound has also been explored as a potential antagonist for adenosine A2A receptors, which are implicated in various neurological disorders. Compounds derived from this compound have demonstrated promising results in preclinical models, suggesting their role in treating conditions such as Parkinson’s disease and other neurodegenerative disorders .
Synthetic Utility
Building Block for Complex Molecules
this compound is utilized as a versatile scaffold in organic synthesis. Its ability to undergo various chemical reactions makes it an ideal candidate for creating libraries of compounds for high-throughput screening in drug discovery programs . The compound's reactivity allows chemists to introduce diverse functional groups, tailoring the pharmacological properties of the resulting molecules.
Case Study 1: Anticancer Derivatives
In a study examining the anticancer properties of pyrimidine derivatives, researchers synthesized several analogs of this compound. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values in the micromolar range. Structural modifications led to increased selectivity towards specific cancer types, showcasing the compound's potential as a lead structure for further development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of modified pyrimidines derived from this compound. The study found that specific substitutions enhanced activity against both Gram-positive and Gram-negative bacteria, including resistant strains. This highlights the compound's utility in developing new antibiotics amidst rising antibiotic resistance concerns .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent groups, ring systems, and functional group positions, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Impact of Substituent Position and Ring Systems
Pyrrolidine vs. Piperidine/Piperazine :
- Pyrrolidine (5-membered) offers conformational rigidity, while piperidine (6-membered) and piperazine (6-membered with two N atoms) increase basicity and solubility. Piperazine derivatives, such as 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine, are common in drug design for improved pharmacokinetics .
- Chloro-substituted analogs (e.g., 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine) exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions .
Amine Position :
Crystallographic and Stability Insights
- Crystal Packing : In analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, intramolecular N–H⋯N hydrogen bonds stabilize the structure, while weak C–H⋯π interactions govern crystal packing .
Biological Activity
4-(Pyrrolidin-1-yl)pyrimidin-5-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which contributes to its unique chemical behavior. Its molecular formula is CHN, indicating the presence of nitrogen atoms that are crucial for its biological activity. The structural arrangement influences its binding affinity to various biological targets.
Antiparasitic Activity
Research indicates that this compound exhibits promising antiparasitic properties. A study reported that derivatives of 2-aminopyrimidines, including this compound, demonstrated significant activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (responsible for malaria) .
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | T. brucei | Moderate |
| This compound | P. falciparum | High |
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory effects. Literature reviews suggest that many pyrimidine derivatives possess potent anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects involve interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Binding Affinity : Its structural characteristics allow it to bind effectively to receptors associated with disease processes.
Case Studies and Research Findings
A recent study focused on synthesizing novel derivatives based on the structure of this compound, assessing their activity against cancer cell lines. The findings indicated that certain modifications enhanced their anticancer properties significantly .
Summary of Key Findings
| Study | Target | Findings |
|---|---|---|
| Pendergrass et al. (2023) | Cancer Cell Lines | Enhanced activity with specific substitutions |
| Smolecule Database (2023) | Antiparasitic Activity | Moderate to high activity against T. brucei and P. falciparum |
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for potential applications in drug development:
- Antiparasitic Drugs : Ongoing research aims to optimize its structure for increased efficacy against malaria and sleeping sickness.
- Anti-inflammatory Agents : Investigations into its anti-inflammatory properties may lead to new treatments for chronic inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-(Pyrrolidin-1-yl)pyrimidin-5-amine, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions between pyrimidine precursors and pyrrolidine derivatives, often under nitrogen protection (e.g., Pd(PPh₃)₄ catalysis in DME/H₂O solvent systems at elevated temperatures) .
- Intermediate formation : Key intermediates include halogenated pyrimidines (e.g., 5-chloro-6-methylpyrimidin-4-amine) and substituted aryl aldehydes, which undergo nucleophilic substitution or cross-coupling reactions to introduce the pyrrolidine moiety .
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%), validated via HPLC .
Basic: How is structural characterization of this compound performed?
Answer:
Routine techniques include:
- 1H/13C NMR : Pyrimidine protons resonate at δ 8.2–8.5 ppm (aromatic region), while pyrrolidine protons appear as multiplets at δ 1.5–3.0 ppm. Coupling patterns confirm substituent positions .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., C₈H₁₂N₄: 164.11 g/mol) .
- Elemental analysis : Carbon/nitrogen ratios verify stoichiometry .
Advanced: What strategies optimize yield and selectivity in derivatives synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while water-containing systems improve Pd-catalyzed cross-coupling yields .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation steps .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with ligand systems) improve regioselectivity in Suzuki-Miyaura couplings .
- DoE (Design of Experiments) : Factorial designs identify optimal molar ratios (e.g., amine:halide = 1:1.2) and reaction times .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts electron density maps, identifying nucleophilic/electrophilic sites for derivatization .
- Molecular docking : Virtual screening against target proteins (e.g., kinases) prioritizes derivatives with favorable binding energies .
- Reaction path simulation : Transition state analysis (e.g., using Gaussian 16) identifies kinetic barriers in synthesis pathways .
Advanced: How to resolve contradictory bioactivity data across assays?
Answer:
- Assay validation : Standardize protocols (e.g., ATP-based cell viability vs. live/dead staining) to minimize variability .
- Dose-response curves : EC₅₀/IC₅₀ comparisons across models (e.g., cancer cell lines vs. bacterial cultures) clarify potency thresholds .
- Theoretical alignment : Reconcile empirical data with computational predictions (e.g., ligand-receptor binding vs. in vitro IC₅₀) to identify assay-specific artifacts .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cancer cell panels : NCI-60 cell lines assess antiproliferative activity via MTT assays .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) quantify target engagement .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity, improving solubility .
- Metabolic stability : Microsomal incubation assays (e.g., liver microsomes) identify metabolic hotspots for structural shielding .
- Permeability : Caco-2 monolayer assays guide modifications to enhance intestinal absorption .
Advanced: What analytical methods address isomerism or polymorphism in derivatives?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
